N-(3-aminopropyl)pyrimidin-2-amine
Overview
Description
N-(3-aminopropyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.201. The purity is usually 95%.
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Scientific Research Applications
Biochemical Synthesis and Characterization
N-(3-Aminopropyl)pyrimidin-2-amine serves as a crucial intermediate in the synthesis and characterization of various biochemical compounds. For instance, it has been involved in the formation of pyrazole derivatives through reactions with hydroxymethyl pyrazole derivatives, leading to compounds with potential antitumor, antifungal, and antibacterial properties (A. Titi et al., 2020). This showcases its role in the development of novel pharmaceuticals.
Material Science and Corrosion Inhibition
In material science, pyrimidine derivatives, closely related to this compound, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic environments, highlighting their potential in industrial applications to enhance material longevity and integrity (M. Yadav et al., 2015).
Biosensor Development
The chemical has also been explored in the development of biosensors. N-(3-Aminopropyl)pyrrole, a compound with structural similarities, was conjugated with alginate to create a pyrrole-alginate conjugate used in biosensor applications, indicating the potential of this compound in similar biochemical sensor technologies (K. Abu-Rabeah et al., 2004).
Organic Chemistry and Synthesis
In organic chemistry, compounds like this compound are utilized in cascade reactions for the synthesis of complex molecules, such as tetrahydropyrimido[4,5-d]pyrimidines, which could serve as valuable scaffolds in medicinal chemistry and drug design (Lianyou Zheng et al., 2008).
Pharmaceutical Research
Furthermore, in pharmaceutical research, pyrazolo[3,4-d]pyrimidine analogs, related to this compound, have been evaluated for their inhibitory properties against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting its utility in the discovery of new therapeutic agents (Busra O Aydin et al., 2021).
Catalysis and Chemical Transformations
This compound and its derivatives find applications in catalysis and chemical transformations, providing pathways to synthesize biologically relevant structures with high selectivity and efficiency, showcasing their versatility in synthetic organic chemistry (N. Mishra et al., 2017).
Future Directions
Research into pyrimidine derivatives, including “N-(3-aminopropyl)pyrimidin-2-amine”, continues to be a promising area of study due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in therapeutics .
Mechanism of Action
Target of Action
N-(3-aminopropyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . It has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, it has been suggested that pyrimidin-2-amine derivatives can act as potent inhibitors of the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
It is known that pyrimidin-2-amine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . In the case of PLK4 inhibitors, they interfere with the activity of the PLK4 enzyme, thereby disrupting centriole duplication and potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound may also affect pathways involved in inflammation, given the anti-inflammatory effects attributed to pyrimidines .
Pharmacokinetics
A study on a similar pyrimidin-2-amine derivative found that it exhibited good plasma stability and liver microsomal stability . These properties suggest that this compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to antitrypanosomal and antiplasmodial effects . In the case of PLK4 inhibition, the compound could potentially lead to cell death .
Properties
IUPAC Name |
N'-pyrimidin-2-ylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-1-4-9-7-10-5-2-6-11-7/h2,5-6H,1,3-4,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDQGOVTLQZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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